2-{[(3-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
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Overview
Description
2-{[(3-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide typically involves the condensation of 3-bromobenzoyl chloride with 4-ethyl-5-methylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-{[(3-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-{[(3-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
- 2-{[(3-chlorophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
- 2-{[(3-fluorophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
Uniqueness
2-{[(3-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide is unique due to the presence of the 3-bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-3-11-8(2)21-15(12(11)13(17)19)18-14(20)9-5-4-6-10(16)7-9/h4-7H,3H2,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQSNCAOHIQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362328 |
Source
|
Record name | ST50919306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6101-53-7 |
Source
|
Record name | ST50919306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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